2,4-Difluorobenzoyl Paliperidone is a chemical compound that is derived from paliperidone, which is an active metabolite of risperidone, a widely used antipsychotic medication. This compound is classified as a psychoactive agent and is primarily utilized in the treatment of schizophrenia and schizoaffective disorders. The empirical formula for 2,4-Difluorobenzoyl Paliperidone is with a molecular weight of approximately 431.48 g/mol .
The synthesis of 2,4-Difluorobenzoyl Paliperidone involves several key steps and methods. The general approach includes the following:
Technical details regarding specific reagents and conditions (such as temperature, solvents, and catalysts) are critical for optimizing the synthesis process .
The molecular structure of 2,4-Difluorobenzoyl Paliperidone can be described as follows:
2,4-Difluorobenzoyl Paliperidone can undergo various chemical reactions:
These reactions are important for both its metabolic pathways in biological systems and potential modifications for therapeutic development .
The mechanism of action for 2,4-Difluorobenzoyl Paliperidone primarily involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action is crucial for its efficacy in treating psychotic disorders:
Data indicates that this mechanism contributes to its therapeutic effects while minimizing extrapyramidal side effects compared to older antipsychotics .
Relevant analyses include stability studies under different environmental conditions to ensure efficacy during storage and use .
The primary application of 2,4-Difluorobenzoyl Paliperidone is in scientific research related to psychopharmacology. It may serve as a lead compound for developing new antipsychotic medications with improved efficacy and reduced side effects. Additionally, it can be used in studies investigating the pharmacodynamics and pharmacokinetics of modified paliperidone derivatives.
Moreover, ongoing research into its potential applications in treating other psychiatric disorders or enhancing cognitive function continues to expand its relevance in clinical settings .
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: